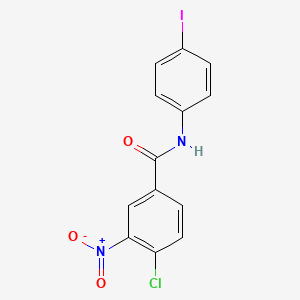![molecular formula C16H16N6O2 B11692435 N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-méthoxyphényl)méthylidène]-5,7-diméthyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide est un composé hétérocyclique qui appartient à la classe des triazolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale. La présence du noyau triazolo[1,5-a]pyrimidine dans la structure confère des propriétés uniques au composé, ce qui en fait un sujet d'intérêt dans divers domaines de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(2-méthoxyphényl)méthylidène]-5,7-diméthyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide implique généralement la réaction d'énamnonitriles avec des benzohydrazides sous irradiation micro-ondes. Cette méthode est sans catalyseur et sans additif, ce qui en fait une approche éco-responsable. La réaction se déroule par un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile et une condensation subséquente pour donner le composé cible . Les conditions de réaction impliquent le chauffage des réactifs à 140 °C dans un milieu micro-ondes, ce qui permet d'obtenir des rendements élevés en un temps de réaction court .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle pour ce composé ne soient pas bien documentées, l'approche de synthèse par irradiation micro-ondes peut être mise à l'échelle pour des applications industrielles. La nature éco-responsable du processus de synthèse le rend adapté à la production à grande échelle, à condition que les conditions de réaction soient optimisées pour les réacteurs industriels.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(2-méthoxyphényl)méthylidène]-5,7-diméthyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du noyau triazolo[1,5-a]pyrimidine.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes correspondants, tandis que la réduction peut produire des dérivés réduits du composé.
Applications De Recherche Scientifique
N'-[(E)-(2-méthoxyphényl)méthylidène]-5,7-diméthyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide a plusieurs applications en recherche scientifique :
Recherche biologique : Il est étudié pour ses activités biologiques, notamment en tant qu'agonistes inverses de RORγt, inhibiteurs de PHD-1, JAK1 et JAK2.
Sciences des matériaux : Le composé trouve des applications dans les sciences des matériaux en raison de ses propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(2-méthoxyphényl)méthylidène]-5,7-diméthyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé agit comme un inhibiteur d'enzymes telles que JAK1 et JAK2, qui sont impliquées dans diverses voies de signalisation. En inhibant ces enzymes, le composé peut moduler les processus biologiques et exercer ses effets thérapeutiques .
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it a valuable compound for cancer research.
Comparaison Avec Des Composés Similaires
Composés similaires
Composés à base de 1,2,4-triazolo[4,3-b][1,2,4,5]tétrazine : Ces composés partagent un noyau triazole similaire et présentent des propriétés de matériaux énergétiques.
Diméthyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates : Ces composés sont synthétisés à l'aide de méthodologies similaires et présentent des activités biologiques comparables.
Unicité
N'-[(E)-(2-méthoxyphényl)méthylidène]-5,7-diméthyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence du groupe méthoxyphényle et les substitutions diméthyles sur le noyau triazolo[1,5-a]pyrimidine. Ces caractéristiques contribuent à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C16H16N6O2 |
|---|---|
Poids moléculaire |
324.34 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H16N6O2/c1-10-8-11(2)22-16(18-10)19-14(21-22)15(23)20-17-9-12-6-4-5-7-13(12)24-3/h4-9H,1-3H3,(H,20,23)/b17-9+ |
Clé InChI |
XIRYJJWZDYAUMI-RQZCQDPDSA-N |
SMILES isomérique |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CC=C3OC)C |
SMILES canonique |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)
